molecular formula C42H44FeN4O16 B1205354 Siroheme

Siroheme

Cat. No.: B1205354
M. Wt: 916.7 g/mol
InChI Key: DLKSSIHHLYNIKN-QIISWYHFSA-L
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Siroheme is synthesized from the common tetrapyrrole precursor uroporphyrinogen III through a series of enzymatic reactions. The process involves:

Industrial Production Methods: Industrial production of this compound typically involves the extraction from sulfite reductase enzymes found in yeast and other microorganisms. The process includes acetone/HCl treatment and purification by column chromatography .

Chemical Reactions Analysis

Properties

Molecular Formula

C42H44FeN4O16

Molecular Weight

916.7 g/mol

IUPAC Name

iron(2+);3-[(2S,3S,7S,8S)-7,13,17-tris(2-carboxyethyl)-3,8,12,18-tetrakis(carboxymethyl)-3,8-dimethyl-2,7-dihydroporphyrin-21,23-diid-2-yl]propanoic acid

InChI

InChI=1S/C42H46N4O16.Fe/c1-41(17-39(59)60)23(5-9-35(51)52)29-14-27-21(11-37(55)56)19(3-7-33(47)48)25(43-27)13-26-20(4-8-34(49)50)22(12-38(57)58)28(44-26)15-31-42(2,18-40(61)62)24(6-10-36(53)54)30(46-31)16-32(41)45-29;/h13-16,23-24H,3-12,17-18H2,1-2H3,(H10,43,44,45,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61,62);/q;+2/p-2/t23-,24-,41+,42+;/m1./s1

InChI Key

DLKSSIHHLYNIKN-QIISWYHFSA-L

Isomeric SMILES

C[C@@]1([C@@H](C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5[C@@]([C@@H](C(=N5)C=C1[N-]2)CCC(=O)O)(C)CC(=O)O)CC(=O)O)CCC(=O)O)C(=C3CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O.[Fe+2]

Canonical SMILES

CC1(C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(C(C(=N5)C=C1[N-]2)CCC(=O)O)(C)CC(=O)O)CC(=O)O)CCC(=O)O)C(=C3CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O.[Fe+2]

Synonyms

octacarboxylate iron-tetrahydroporphyrin
sirohaem
siroheme

Origin of Product

United States

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